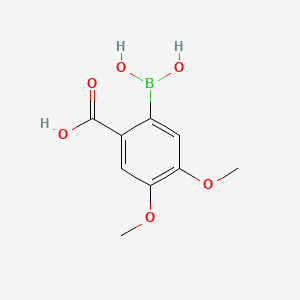

2-Borono-4,5-dimethoxybenzoic acid

Description

Properties

IUPAC Name |

2-borono-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,13-14H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKCKAPUQPJHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C(=O)O)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681629 | |

| Record name | 2-Borono-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-91-1 | |

| Record name | Benzoic acid, 2-borono-4,5-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Borono-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for 2-Bromo-4,5-dimethoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Bromo-4,5-dimethoxybenzoic acid, also known as 6-bromoveratric acid, is a halogenated derivative of dimethoxybenzoic acid.[1] Its core structure consists of a benzene ring substituted with a carboxylic acid group, two methoxy groups, and a bromine atom. This off-white crystalline solid serves as a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Bromo-4,5-dimethoxybenzoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₄ | [2][3] |

| Molecular Weight | 261.07 g/mol | [2][3] |

| CAS Number | 6286-46-0 | [2][4] |

| Melting Point | 186-190 °C | [1][3][4] |

| Physical State | Solid | [3][4] |

| Appearance | Off-White Crystalline Solid | [1][4] |

| Purity | ≥ 98% | [4] |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 55.8 Ų | [2][3] |

| InChI Key | HWFCHCRFQWEFMU-UHFFFAOYSA-N |

Synthesis Protocols

Several methods for the preparation of 2-Bromo-4,5-dimethoxybenzoic acid have been documented, often starting from more readily available materials. A common approach involves the oxidation of 2-bromo-4,5-dimethoxy toluene.

Experimental Protocol: Oxidation of 2-bromo-4,5-dimethoxy benzyl chloride

A patented method describes the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid via the oxidation of 2-bromo-4,5-dimethoxy benzyl chloride.[5]

-

Reaction Setup: 29.1g (0.11 mol) of 2-bromo-4,5-dimethoxy benzyl chloride is placed in a 500ml reaction flask.

-

Addition of Reagents: 300ml of water and 2.6g (0.008 mol) of tetrabutylammonium bromide (as a phase transfer catalyst) are added to the flask.

-

Heating: The reaction mixture is heated to 85 °C.

-

Oxidation: While stirring, 55.3g (0.35 mol) of potassium permanganate is added. The reaction proceeds for 5 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The hot reaction solution is filtered. The pH of the filtrate is adjusted to 4 with hydrochloric acid, leading to the precipitation of a white solid.

-

Isolation: The mixture is allowed to stand for 5 hours, after which the solid product is collected by filtration.

-

Drying: The filtered solid is dried to yield 27.3g of 2-Bromo-4,5-dimethoxybenzoic acid (95.3% yield).[5]

Another patented method utilizes 2-bromo-4,5-dimethoxy-p-toluene as the starting material, which is oxidized with potassium permanganate in the presence of tetrabutyl ammonium bromide to achieve a yield of 92.4-93%.[6]

Applications in Research and Drug Development

2-Bromo-4,5-dimethoxybenzoic acid is primarily utilized as an intermediate in organic synthesis.[3] Its functional groups offer versatile handles for constructing more complex molecules.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various flavonoids, isoflavones, and xanthones.[5][6]

-

Starting Material: It can be used as a starting material for the synthesis of norathyriol and urolithins, which are classes of natural phenols with potential biological activities.[1]

Safety and Handling

2-Bromo-4,5-dimethoxybenzoic acid is classified as a hazardous chemical.[2] Proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information for 2-Bromo-4,5-dimethoxybenzoic Acid

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation, Category 2 |

| Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure), Respiratory system, Category 3 |

| Warning | H335: May cause respiratory irritation |

Source: [2]

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[2]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Incompatible Materials: Strong oxidizing agents and acids.[8]

The Role of Boronic Acids in Drug Discovery

While the focus of this guide is on the bromo- derivative, the "borono" functional group (boronic acid, -B(OH)₂) is of significant interest in medicinal chemistry. Boron-containing compounds have emerged as a promising class of therapeutics.[9][10]

The boron atom in boronic acids has a vacant p-orbital, allowing it to act as a Lewis acid and form reversible covalent bonds with nucleophiles, such as the hydroxyl groups in the active sites of serine proteases.[10] This unique mechanism of action has been exploited to develop potent enzyme inhibitors.

Several FDA-approved drugs contain boron, highlighting the therapeutic potential of this element. Examples include:

-

Bortezomib (Velcade®): A proteasome inhibitor used to treat multiple myeloma.[9][11]

-

Tavaborole (Kerydin®): An antifungal agent for the treatment of onychomycosis.[11]

-

Crisaborole (Eucrisa®): An anti-inflammatory agent for treating eczema.[11]

-

Vaborbactam: A β-lactamase inhibitor used in combination with antibiotics.[11][12]

The ability of the boronic acid moiety to engage in unique binding interactions makes it a privileged structure in the design of novel therapeutic agents.[10]

References

- 1. 2-BROMO-4,5-DIMETHOXYBENZOIC ACID | 6286-46-0 [chemicalbook.com]

- 2. 2-Bromo-4,5-dimethoxybenzoic acid | C9H9BrO4 | CID 222963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. labproinc.com [labproinc.com]

- 5. CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid - Google Patents [patents.google.com]

- 6. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Borono-4,5-dimethoxybenzoic Acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Borono-4,5-dimethoxybenzoic acid, a boronic acid derivative with potential applications in medicinal chemistry and drug development. Due to the limited direct experimental data available for this specific compound, this guide synthesizes information from closely related analogs to present its probable chemical structure, physicochemical properties, a plausible synthetic protocol, and its potential role in biological pathways.

Chemical Structure and Formula

This compound consists of a benzoic acid core substituted with a borono group (-B(OH)₂) at the C2 position and two methoxy groups (-OCH₃) at the C4 and C5 positions. The presence of the boronic acid functional group makes it a subject of interest in drug discovery, as this moiety is known to interact with biological targets.

Molecular Formula: C₉H₁₁BO₆

Chemical Structure:

(Note: A 2D chemical structure diagram would be ideally placed here. The textual representation describes the connectivity.)

Physicochemical Properties

| Property | 2-Bromo-4,5-dimethoxybenzoic acid | 2-Amino-4,5-dimethoxybenzoic acid | 2-Hydroxy-4,5-dimethoxybenzoic acid | This compound (Estimated) |

| CAS Number | 6286-46-0[1] | 5653-40-7[2] | 5722-93-0[3] | Not available |

| Molecular Formula | C₉H₉BrO₄[4] | C₉H₁₁NO₄[5] | C₉H₁₀O₅[3] | C₉H₁₁BO₆ |

| Molecular Weight | 261.07 g/mol [4] | 197.19 g/mol [6] | 198.17 g/mol [3] | ~225.99 g/mol |

| Melting Point | 188-190 °C[1] | 169-173 °C (decomposes)[2][5] | Not available | Likely a high-melting solid |

| Appearance | Off-white crystalline solid[1] | White to gray to brown powder/crystal | Not available | Expected to be a crystalline solid |

Experimental Protocols: Plausible Synthesis

A plausible synthetic route for this compound can be designed starting from the more readily available 2-Bromo-4,5-dimethoxybenzoic acid. This proposed method utilizes a palladium-catalyzed borylation reaction, a common method for introducing a borono group onto an aromatic ring.

Reaction Scheme:

2-Bromo-4,5-dimethoxybenzoic acid + Bis(pinacolato)diboron → this compound pinacol ester → this compound

Detailed Protocol:

-

Step 1: Synthesis of this compound pinacol ester

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-4,5-dimethoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as dioxane or toluene.

-

Add bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base such as potassium acetate (3 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the pinacol ester derivative.

-

-

Step 2: Hydrolysis to this compound

-

Dissolve the purified pinacol ester from Step 1 in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid solution (e.g., 1M HCl).

-

Stir the mixture at room temperature for 2-4 hours.

-

The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.

-

Alternatively, the organic solvent can be removed under reduced pressure, and the aqueous layer can be extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

-

The final product can be further purified by recrystallization if necessary.

-

Role in Signaling Pathways and Drug Development

Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry.[7][8] One of their most notable applications is as enzyme inhibitors. The boron atom in boronic acids can form a stable, covalent bond with the hydroxyl group of serine residues in the active site of certain enzymes, particularly serine proteases.[9]

A prime example of a successful boronic acid-based drug is Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.[9][10] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, ultimately causing cancer cell death.

The following diagram illustrates a simplified workflow of how a generic boronic acid-containing drug could be identified and developed as a proteasome inhibitor.

Caption: Workflow for the discovery and development of a boronic acid-based drug.

Given its structure, this compound could potentially be explored for similar inhibitory activities against various enzymes, making it a compound of interest for further research in drug discovery. The unique electronic properties conferred by the borono group, in combination with the methoxy substituents, may offer novel binding interactions and pharmacological profiles.

References

- 1. 2-BROMO-4,5-DIMETHOXYBENZOIC ACID | 6286-46-0 [chemicalbook.com]

- 2. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 [chemicalbook.com]

- 3. 2-Hydroxy-4,5-dimethoxybenzoic acid | C9H10O5 | CID 11564650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4,5-dimethoxybenzoic acid | C9H9BrO4 | CID 222963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7 [sigmaaldrich.com]

- 6. Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Borono-4,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two primary synthetic pathways for the preparation of 2-Borono-4,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The synthesis of this molecule is not extensively documented in publicly available literature, necessitating a strategy that begins with a suitable precursor, 2-bromo-4,5-dimethoxybenzoic acid. This guide details the synthesis of this precursor and two subsequent methods for its conversion to the target boronic acid: a Palladium-catalyzed Miyaura Borylation and a Lithiation-Borylation approach.

Synthesis of the Precursor: 2-Bromo-4,5-dimethoxybenzoic acid

A reliable method for the synthesis of 2-bromo-4,5-dimethoxybenzoic acid starts from the readily available 3,4-dimethoxytoluene. The process involves a directed bromination followed by oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid[1]

Step 1: Synthesis of 2-Bromo-4,5-dimethoxytoluene

-

To a 500 mL reaction flask, add 3,4-dimethoxytoluene (22.8 g, 0.15 mol), sulfuric acid (8.0 g, 0.08 mol), 30% hydrogen peroxide (18 mL, approx. 0.16 mol), and 200 mL of water.

-

Stir the mixture and add potassium bromide (19.0 g, 0.16 mol).

-

Heat the reaction mixture to 60°C and stir for 2.5 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material disappears.

-

After completion, add 0.5 M aqueous sodium bisulfite solution to quench excess hydrogen peroxide.

-

Extract the mixture twice with ethyl acetate (2 x 150 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate (approx. 8 g), and evaporate the solvent under vacuum to yield 2-bromo-4,5-dimethoxytoluene as a light yellow oil.

Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid

-

In a 500 mL reaction flask, place 2-bromo-4,5-dimethoxytoluene (16.0 g, 0.07 mol), 200 mL of water, and tetrabutylammonium bromide (1.3 g, 0.004 mol).

-

Heat the solution to 80°C with stirring.

-

Add potassium permanganate (34.8 g, 0.22 mol) portion-wise and continue the reaction for 5.5 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

While hot, filter the reaction mixture.

-

Adjust the pH of the filtrate to 4 with hydrochloric acid to precipitate the product.

-

Allow the mixture to stand for 3 hours, then collect the precipitate by filtration.

-

Dry the solid to obtain 2-bromo-4,5-dimethoxybenzoic acid.

Quantitative Data: Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid[1]

| Step | Starting Material | Product | Yield | Purity (HPLC) |

| 1. Bromination | 3,4-dimethoxytoluene | 2-Bromo-4,5-dimethoxytoluene | ~97.3% | >95.9% |

| 2. Oxidation | 2-Bromo-4,5-dimethoxytoluene | 2-Bromo-4,5-dimethoxybenzoic acid | ~92.4% | >97.4% |

Synthesis of this compound

Two plausible pathways for the conversion of 2-bromo-4,5-dimethoxybenzoic acid to the target boronic acid are presented below. Due to the potential for interference from the carboxylic acid group in both reaction types, a protection-deprotection strategy is recommended for optimal results. The carboxylic acid is first converted to a methyl ester, which is then subjected to the borylation reaction. The final step is the hydrolysis of the ester to yield the desired product.

Pathway 1: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron reagent.[1][2]

Experimental Protocol: Miyaura Borylation Pathway

Step 1: Esterification of 2-Bromo-4,5-dimethoxybenzoic acid

-

Suspend 2-bromo-4,5-dimethoxybenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain methyl 2-bromo-4,5-dimethoxybenzoate.

Step 2: Miyaura Borylation of Methyl 2-bromo-4,5-dimethoxybenzoate [1][3][4]

-

In a reaction vessel, combine methyl 2-bromo-4,5-dimethoxybenzoate, bis(pinacolato)diboron (B₂pin₂), potassium acetate (KOAc), and a palladium catalyst such as Pd(dppf)Cl₂.

-

Add a suitable solvent, for example, 1,4-dioxane or DMSO.

-

Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110°C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, filter it through celite to remove the catalyst, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethoxybenzoate.

Step 3: Hydrolysis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethoxybenzoate [5]

-

Dissolve the boronate ester in a mixture of methanol and water.

-

Add sodium hydroxide (NaOH) and heat the mixture under reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with hydrochloric acid (HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Pathway 2: Lithiation-Borylation

This pathway involves a halogen-lithium exchange followed by quenching with a borate ester.[6][7] Protection of the carboxylic acid group is crucial for this method.

Experimental Protocol: Lithiation-Borylation Pathway

Step 1: Esterification of 2-Bromo-4,5-dimethoxybenzoic acid

-

Follow the same procedure as described in Pathway 1, Step 1.

Step 2: Lithiation-Borylation of Methyl 2-bromo-4,5-dimethoxybenzoate

-

Dissolve methyl 2-bromo-4,5-dimethoxybenzoate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution to a low temperature, typically -78°C, under an inert atmosphere.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

Stir the mixture at -78°C for a period to allow for the halogen-lithium exchange to occur.

-

Add a borate ester, such as trimethyl borate (B(OMe)₃), to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with an acidic aqueous solution (e.g., dilute HCl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude boronic acid ester. This can be directly hydrolyzed or purified as the boronic acid after workup.

Step 3: Hydrolysis of the Boronic Acid/Ester Intermediate

-

The crude product from the previous step can be directly subjected to hydrolysis as described in Pathway 1, Step 3, to yield this compound.

Quantitative Data: Borylation and Hydrolysis (Estimated)

The yields for the borylation and hydrolysis steps are highly dependent on the specific reaction conditions and the purity of the starting materials. Based on general literature for similar transformations, the following are estimated yields.

| Step | Starting Material | Product | Estimated Yield |

| Esterification | 2-Bromo-4,5-dimethoxybenzoic acid | Methyl 2-bromo-4,5-dimethoxybenzoate | >90% |

| Miyaura Borylation | Methyl 2-bromo-4,5-dimethoxybenzoate | Boronate Ester Intermediate | 60-80% |

| Lithiation-Borylation | Methyl 2-bromo-4,5-dimethoxybenzoate | Boronic Acid/Ester Intermediate | 50-70% |

| Hydrolysis | Boronate Ester Intermediate | This compound | >90% |

Conclusion

Both the Miyaura borylation and the lithiation-borylation pathways offer viable routes for the synthesis of this compound from 2-bromo-4,5-dimethoxybenzoic acid. The Miyaura borylation is generally milder and more tolerant of various functional groups, although it requires a palladium catalyst. The lithiation-borylation approach is a classic method but requires cryogenic temperatures and strictly anhydrous conditions. For both pathways, protection of the carboxylic acid group as an ester is recommended to avoid side reactions and improve yields. The choice of pathway will depend on the specific laboratory capabilities and the desired scale of the synthesis. Further optimization of the reaction conditions for each step will be necessary to achieve the best results.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. scispace.com [scispace.com]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

In-Depth Technical Guide: 2-Borono-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Borono-4,5-dimethoxybenzoic acid and its derivatives are emerging as valuable reagents in organic synthesis and drug discovery. As a bifunctional molecule, it incorporates a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, and a dimethoxybenzoic acid scaffold, a common structural motif in biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data for researchers in the field.

Physicochemical Properties and Data

Quantitative data for this compound and its derivatives are crucial for experimental design and interpretation. The following tables summarize key physicochemical properties.

Table 1: Properties of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid

| Property | Value | Reference |

| CAS Number | 1072952-49-8 | [1][2] |

| Molecular Formula | C₁₀H₁₃BO₆ | [1][2] |

| Molecular Weight | 240.01 g/mol | [1][2] |

| Purity | ≥98% | [1][2] |

Table 2: Properties of Key Precursor: 2-Bromo-4,5-dimethoxybenzoic acid

| Property | Value | Reference |

| CAS Number | 6286-46-0 | [3] |

| Molecular Formula | C₉H₉BrO₄ | |

| Molecular Weight | 261.07 g/mol | |

| Melting Point | 186 °C | |

| Appearance | White to Gray to Brown powder/crystal |

Synthesis and Experimental Protocols

The synthesis of this compound or its esters typically proceeds from the corresponding bromo-substituted precursor, 2-bromo-4,5-dimethoxybenzoic acid. Below are detailed experimental methodologies for the synthesis of the precursor and its subsequent conversion to a boronic acid derivative, based on established chemical transformations.

Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid (Precursor)

A common route to 2-bromo-4,5-dimethoxybenzoic acid involves the bromination of 3,4-dimethoxybenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, suspend 3,4-dimethoxybenzoic acid in a suitable solvent such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in acetic acid to the suspension at room temperature with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured into ice water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-4,5-dimethoxybenzoic acid.

Conversion of 2-Bromo-4,5-dimethoxybenzoic Acid to (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid

The conversion of the aryl bromide to a boronic acid is typically achieved via a lithium-halogen exchange followed by reaction with a borate ester, or through a palladium-catalyzed borylation reaction.

Experimental Protocol (via Lithiation):

-

Esterification: The carboxylic acid group of 2-bromo-4,5-dimethoxybenzoic acid is first protected, commonly as a methyl ester, by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Lithiation: The resulting methyl 2-bromo-4,5-dimethoxybenzoate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Boronation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. After stirring for a short period, triisopropyl borate is added, and the reaction is allowed to slowly warm to room temperature.

-

Hydrolysis: The reaction is then quenched with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the borate ester to the desired boronic acid.

-

Purification: The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Phenylboronic acids are versatile building blocks in medicinal chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

This compound and its esters are ideal coupling partners for the synthesis of biaryl compounds, a common motif in many pharmaceutical agents.

Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., an aryl bromide or iodide), (4,5-dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

The dimethoxy-substituted phenyl ring of this compound can influence the electronic properties of the resulting coupled products, potentially modulating their biological activity.

Potential as Bioactive Scaffolds

The 4,5-dimethoxybenzoic acid moiety itself is found in various natural products and synthetic compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The incorporation of a boronic acid group opens up possibilities for developing novel therapeutics. For instance, boronic acids are known to interact with diols, a feature that has been exploited in the design of sensors and drug delivery systems that respond to specific biological cues, such as glucose levels or the sialic acid residues often overexpressed on cancer cells.[1]

Visualizing Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general synthetic pathway from 3,4-dimethoxybenzoic acid to the target boronic acid ester.

Caption: Synthetic route to the boronic acid ester.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound and its esters are valuable and versatile reagents for researchers in organic synthesis and drug discovery. Their ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, combined with the presence of a biologically relevant dimethoxybenzoic acid scaffold, makes them attractive building blocks for the synthesis of novel compounds with potential therapeutic applications. The experimental protocols and data provided in this guide are intended to facilitate the effective use of these important chemical tools in the laboratory.

References

Technical Guide: Physicochemical Properties and Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

Disclaimer: Information regarding "2-Borono-4,5-dimethoxybenzoic acid" is not available in the public domain based on the conducted searches. This guide will instead provide a comprehensive overview of the closely related and well-documented compound, 2-Amino-4,5-dimethoxybenzoic acid , as a representative substituted 4,5-dimethoxybenzoic acid.

This document serves as a technical resource for researchers, scientists, and professionals in drug development, detailing the molecular weight, physical properties, and a key synthesis protocol for 2-Amino-4,5-dimethoxybenzoic acid. This compound is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3][4]

Data Presentation: Physicochemical Properties

The quantitative properties of 2-Amino-4,5-dimethoxybenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2-amino-4,5-dimethoxybenzoic acid | - |

| Synonyms | 4,5-Dimethoxyanthranilic acid, 6-Aminoveratric acid | [5][6] |

| CAS Number | 5653-40-7 | [5][6][7] |

| Molecular Formula | C₉H₁₁NO₄ | [1][5][7] |

| Molecular Weight | 197.19 g/mol | [1][5][7][8][9] |

| Appearance | White to gray to brown crystalline powder | [6][9] |

| Melting Point | 169-173 °C (with decomposition) | [3][10] |

| Boiling Point | 358.6°C at 760 mmHg | [9] |

| Density | 1.3 ± 0.1 g/cm³ | [9] |

| Solubility | Soluble in Methanol and Water | [4] |

| Purity | >98.0% (HPLC) | [6] |

Experimental Protocols

Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid from Methyl-4,5-dimethoxy-2-nitrobenzoate

This protocol describes a common method for synthesizing 2-Amino-4,5-dimethoxybenzoic acid via the hydrolysis and subsequent reduction of a nitrobenzoate precursor.[3][7][11]

1. Saponification of the Ester:

-

Dissolve 48.13 g (0.729 mol) of potassium hydroxide (KOH) pellets (85% purity) in 250 ml of ice water to prepare a clear solution.

-

Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate to the KOH solution. The mixture will form a green suspension.

-

Heat the suspension to 70°C. During heating, the solution will turn dark red.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, cool the solution to ambient temperature.

-

Adjust the pH to 6.6 by adding 34.6 g (0.570 mol) of glacial acetic acid, which will result in a red suspension.

2. Hydrogenation of the Nitro Group:

-

The resulting red suspension is hydrogenated using 1 g of 10% Palladium on Carbon (Pd/C) as a catalyst.

-

The reaction is carried out at 50°C under a pressure of 3.5 bar until the reaction ceases (i.e., hydrogen uptake stops).

3. Product Isolation and Purification:

-

After hydrogenation, filter the solution to remove the Pd/C catalyst.

-

Adjust the pH of the filtrate to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid under an inert gas atmosphere. A light green suspension will form.

-

Stir the light green suspension for 30 minutes at room temperature.

-

Cool the suspension to 5°C and continue stirring for an additional 30 minutes.

-

Filter the product, washing it in two batches with a total of 250 ml of ice water.

-

Dry the collected solid in a vacuum oven at 55°C for 12 hours.

-

This procedure yields light grey crystals of 2-Amino-4,5-dimethoxybenzoic acid (e.g., a reported yield of 35.18 g, which is 83% of the theoretical yield).[3][7]

Analytical Characterization:

-

The purity of the final product is typically confirmed by HPLC.[6]

-

Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[9][12]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid.

Synthesis workflow for 2-Amino-4,5-dimethoxybenzoic acid.

Applications in Research and Development

2-Amino-4,5-dimethoxybenzoic acid serves as a versatile building block in organic synthesis.[2] Its applications are prominent in several areas:

-

Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] For instance, it is used in the synthesis of Eprosartan Mesylate, a medication used to treat high blood pressure.[13] The compound has also been investigated as a potential antitumor agent, reportedly inhibiting the production of epidermal growth factor (EGF).[5]

-

Agrochemicals: It is employed as an intermediate for creating new crop protection agents.[2]

-

Dyestuff Industry: This compound is utilized in the synthesis of various dyes.[2][3]

-

Peptide Synthesis: It finds application in solution-phase peptide synthesis.[14]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 [chemicalbook.com]

- 4. 2-Amino-4,5-dimethoxybenzoic acid, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 | FA17551 [biosynth.com]

- 6. 2-Amino-4,5-dimethoxybenzoic Acid 5653-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. 2-Amino-4,5-dimethoxybenzoic acid CAS#: 5653-40-7 [m.chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 2-Amino-4,5-dimethoxybenzoic acid(5653-40-7) 13C NMR [m.chemicalbook.com]

- 13. 2-Amino-4,5-Dimethoxy Benzoic Acid - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]

- 14. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 2-Borono-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the predicted spectroscopic data for 2-Borono-4,5-dimethoxybenzoic acid, along with generalized experimental protocols for the acquisition of such data. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | s | 1H | Ar-H |

| ~7.28 | s | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH ₃ |

| ~3.82 | s | 3H | -OCH ₃ |

| ~12.5 (broad) | s | 1H | -COOH |

| ~8.0 (very broad) | s | 2H | -B(OH ₂) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~167.5 | C =O |

| ~152.0 | Ar-C -OCH₃ |

| ~148.5 | Ar-C -OCH₃ |

| ~125.0 | Ar-C -H |

| ~118.5 | Ar-C -COOH |

| ~115.0 | Ar-C -H |

| ~110.0 (broad) | Ar-C -B(OH)₂ |

| ~56.0 | -OC H₃ |

| ~55.8 | -OC H₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3400 - 2400 (broad) | O-H stretch (carboxylic acid and boronic acid) |

| ~3000 | C-H stretch (aromatic) |

| ~2950, ~2850 | C-H stretch (methyl) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1350 | B-O stretch |

| ~1250 | C-O stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₁BO₆ |

| Exact Mass | 226.0649 |

| Molecular Weight | 226.00 |

| Predicted [M-H]⁻ | 225.0576 |

| Predicted [M+Na]⁺ | 249.0543 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte signals.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire the spectrum over a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft cloth. Record a background spectrum of the clean, empty crystal.[1][2]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[1][2]

-

Data Acquisition: Acquire the IR spectrum. The infrared beam will penetrate a small depth into the sample, and the resulting spectrum will be an absorbance or transmittance plot versus wavenumber.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol, acetonitrile, and/or water. A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) can be added to enhance ionization.[3][4]

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[3]

-

Instrument Parameters: Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range and ion polarity mode (positive or negative).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

References

A Technical Guide to the Solubility and Stability of 2-Borono-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 2-Borono-4,5-dimethoxybenzoic acid (CAS No. 1256345-91-1) is limited in publicly available scientific literature.[1][2][3] This guide provides an in-depth overview based on the general characteristics of arylboronic acids and data from closely related compounds. All quantitative data and experimental protocols should be considered as general guidance and may require optimization for this specific molecule.

Introduction

This compound is an arylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic acid functional group also imparts unique properties relevant to medicinal chemistry and materials science, including roles in sensors and drug delivery systems. A thorough understanding of the solubility and stability of this compound is critical for its effective handling, storage, and application in research and development.

This technical guide summarizes the expected solubility and stability profile of this compound based on the known behavior of analogous arylboronic acids. It also provides general experimental protocols for determining these properties.

Physicochemical Properties

| Property | General Information for Arylboronic Acids | Remarks for this compound |

| CAS Number | Not Applicable | 1256345-91-1[1][2][3] |

| Appearance | Typically white to off-white crystalline solids. | Expected to be a solid at room temperature. |

| Molecular Weight | Varies with substitution. | 211.98 g/mol |

| pKa | Generally in the range of 8-10. | The presence of electron-donating methoxy groups and an electron-withdrawing carboxylic acid group will influence the acidity. |

Solubility Profile

The solubility of arylboronic acids is highly dependent on the solvent's polarity and the specific substituents on the aromatic ring. Generally, they exhibit better solubility in polar organic solvents.

Table 1: General Solubility of Phenylboronic Acid (a representative arylboronic acid)

| Solvent Class | Solvent Example | Solubility | Reference |

| Ethers | Diethyl ether | High | [4][5] |

| Ketones | Acetone | High | [4][5] |

| Chlorinated Solvents | Chloroform | Moderate | [4][5] |

| Hydrocarbons | Hexanes, Methylcyclohexane | Very Low | [4][5] |

| Water | Water | Low (e.g., ~1.9 g/100 g H₂O for phenylboronic acid at 20°C) | [6] |

For this compound, the presence of two polar methoxy groups and a carboxylic acid group is expected to increase its polarity compared to unsubstituted phenylboronic acid. This may enhance its solubility in polar solvents and potentially in water, especially at higher pH where the carboxylic acid is deprotonated.

Experimental Protocol: Determining Solubility

A common method for determining the solubility of a compound is the dynamic (polythermal) method .[6][7]

Objective: To determine the temperature at which a known concentration of the solute completely dissolves in a solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetone, toluene)

-

Jacketed glass vessel with a stirrer

-

Temperature probe

-

Luminance probe or visual observation setup

-

Heating/cooling circulator

Procedure:

-

Prepare a suspension of a known mass of this compound in a known volume of the selected solvent in the jacketed glass vessel.

-

Begin stirring the suspension at a constant rate.

-

Slowly increase the temperature of the vessel using the heating/cooling circulator.

-

Monitor the turbidity of the suspension using a luminance probe or by visual inspection.

-

The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.

-

Repeat the process for different concentrations to construct a solubility curve.

Figure 1: Workflow for Dynamic Solubility Determination.

Stability Profile

Arylboronic acids can be susceptible to degradation under certain conditions. Understanding these instabilities is crucial for accurate experimental results and long-term storage.

Key Stability Considerations:

-

Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved and replaced with a C-H bond. This process can be influenced by pH, temperature, and the electronic properties of the aryl ring.

-

Oxidation: Boronic acids can be oxidized, particularly in the presence of strong oxidizing agents.

-

Trimerization (Dehydration): In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. This is a reversible process.

Table 2: General Stability of Arylboronic Acids

| Condition | Effect on Stability | Mitigation Strategies |

| pH | Stability can be pH-dependent. Protodeboronation can be catalyzed by both acid and base. | Maintain a suitable pH buffer in aqueous solutions. |

| Temperature | Higher temperatures can accelerate degradation pathways. | Store at low temperatures (e.g., 2-8°C). |

| Light | Some organic compounds are light-sensitive. | Store in amber vials or in the dark. |

| Air (Oxygen) | Potential for oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon). |

The electron-donating methoxy groups on the aromatic ring of this compound may influence its susceptibility to protodeboronation.

Enhancing Stability: Formation of Boronic Esters

A common strategy to improve the stability of boronic acids is to convert them into boronic esters, such as pinacol esters. This protects the boronic acid moiety from degradation. The esterification is a reversible reaction.

Figure 2: Reversible Esterification for Stability Enhancement.

Experimental Protocol: Assessing Stability

Objective: To evaluate the stability of this compound under various conditions over time.

Materials:

-

This compound

-

A panel of relevant solvents and buffer solutions (e.g., pH 4, 7, 9)

-

Analytical instrumentation (e.g., HPLC-UV, NMR)

-

Temperature-controlled chambers

-

Inert atmosphere glove box or Schlenk line

Procedure:

-

Prepare stock solutions of this compound in the chosen solvents/buffers.

-

Aliquot the solutions into multiple vials for each condition to be tested (e.g., different temperatures, light exposure, atmosphere).

-

Store the vials under the specified conditions.

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

-

Analyze the sample using a suitable analytical method (e.g., HPLC-UV to quantify the parent compound and any degradation products).

-

Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.

Figure 3: Experimental Workflow for Stability Assessment.

Conclusion

While specific data for this compound is not extensively available, a general understanding of its properties can be inferred from the well-established chemistry of arylboronic acids. It is anticipated to have good solubility in polar organic solvents and limited solubility in water and nonpolar organic solvents. Stability is a key consideration, with protodeboronation and trimerization being potential degradation pathways. For applications requiring high stability, conversion to a boronic ester is a recommended strategy. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of the solubility and stability of this and other novel boronic acid derivatives.

References

- 1. 1256345-91-1(2-Carboxy-4,5-dimethoxyphenylboronic acid) | Kuujia.com [pt.kuujia.com]

- 2. 1256345-91-1(2-Carboxy-4,5-dimethoxyphenylboronic acid) | Kuujia.com [nl.kuujia.com]

- 3. 1256345-91-1(2-Carboxy-4,5-dimethoxyphenylboronic acid) | Kuujia.com [es.kuujia.com]

- 4. mdpi.com [mdpi.com]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Safety, Handling, and Storage of 2-Borono-4,5-dimethoxybenzoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Borono-4,5-dimethoxybenzoic acid was located. The following guidelines are based on the general safety protocols for boronic acids and data from structurally similar dimethoxybenzoic acid derivatives. Researchers should handle this compound with care and perform a thorough risk assessment before use.

Introduction

This compound is an organoborane compound that belongs to the boronic acid class of molecules. Boronic acids are widely utilized in organic chemistry, particularly as key intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Their utility also extends to molecular recognition, where they can reversibly bind with saccharides and other diol-containing molecules.[1][2] Given their increasing importance in research and drug development, a comprehensive understanding of their safe handling and storage is paramount. This guide provides an in-depth overview of the safety, handling, and storage considerations for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, boronic acids and related dimethoxybenzoic acid compounds are generally classified as irritants.[3][4][5]

Anticipated Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[4][5]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3][4][5]

-

Reproductive Toxicity: Some boron compounds have been flagged for reproductive toxicity with chronic high-dose exposure.[3][6]

The following table summarizes the typical hazard classifications for analogous compounds.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Data extrapolated from SDS of similar compounds.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures are recommended.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms such as coughing or shortness of breath persist.[3][4] |

| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4] |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |

Safe Handling Protocols

Proper handling procedures are crucial to minimize the risk of exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use and dispose of contaminated gloves properly.[4]

-

Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator.[4]

General Hygiene Practices:

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

The following diagram illustrates a logical workflow for the safe handling of this compound.

Storage Guidelines

Proper storage is essential to maintain the stability and integrity of this compound. Boronic acids are known to be sensitive to moisture and can degrade over time.[7][]

Storage Conditions:

-

Temperature: Store at room temperature (15–25°C / 59–77°F).[7]

-

Atmosphere: Keep in a dry, cool, and well-ventilated place.[9][10]

-

Container: Keep the container tightly closed to prevent moisture absorption.[9] Boronic acids are often stored in containers made of HDPE, polypropylene, or glass.[7]

Incompatible Materials:

-

Strong Oxidizing Agents: Avoid storage with strong oxidizing agents.[11]

-

Moisture: Boronic acids are susceptible to hydrolysis and should be protected from humid environments.[]

The following diagram outlines the key considerations for the proper storage of this compound.

References

- 1. labinsights.nl [labinsights.nl]

- 2. boronmolecular.com [boronmolecular.com]

- 3. laballey.com [laballey.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. laballey.com [laballey.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.pt [fishersci.pt]

Potential Research Applications of 2-Borono-4,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Borono-4,5-dimethoxybenzoic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structural features, including the boronic acid moiety and the dimethoxy-substituted phenyl ring, make it a valuable precursor for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. This technical guide explores the potential research applications of this compound, with a focus on its use in the synthesis of bioactive compounds. This document provides an in-depth overview of its synthetic utility, quantitative data from relevant studies on analogous compounds, detailed experimental protocols, and visualizations of synthetic and biological pathways.

Core Properties and Synthetic Utility

This compound is a derivative of benzoic acid featuring a boronic acid functional group at the 2-position and two methoxy groups at the 4- and 5-positions. The boronic acid group is the key to its synthetic utility, enabling it to participate in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for the construction of biaryl and related structures. The dimethoxy substitution pattern influences the electronic properties of the aromatic ring and can be a key feature for biological activity in the resulting molecules.

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura coupling reactions. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of coupling partners.

Potential Research Application: Synthesis of Biphenyl Analogs as Anticancer Agents

A promising research application of this compound is in the synthesis of biphenyl compounds with potential anticancer activity. Biphenyl scaffolds are prevalent in many biologically active molecules. By coupling this compound with various substituted aryl halides, a library of biphenyl derivatives can be generated. The biological activity of these compounds can then be evaluated.

A study on hydroxylated biphenyl compounds has demonstrated significant anticancer activity against malignant melanoma cells.[1][2] While not directly synthesized from this compound, these compounds share a substituted biphenyl core, making them excellent analogs for outlining a potential research workflow.

Quantitative Data: Anticancer Activity of Analogous Biphenyl Compounds

The following table summarizes the in vitro anticancer activity of two hydroxylated biphenyl compounds, designated as Compound 11 and Compound 12, against a panel of human melanoma cell lines.[1][2] This data serves as a benchmark for the potential efficacy of novel biphenyls synthesized from this compound.

| Cell Line | Compound 11 IC₅₀ (µM) | Compound 12 IC₅₀ (µM) |

| A375 | 1.7 ± 0.5 | 2.0 ± 0.7 |

| SK-MEL-28 | 2.1 ± 0.6 | 2.5 ± 0.8 |

| PR | 3.5 ± 0.9 | 4.1 ± 1.1 |

| CN | 2.8 ± 0.7 | 3.3 ± 0.9 |

| M14 | 1.9 ± 0.4 | 2.2 ± 0.6 |

| Normal Fibroblasts (BJ) | > 32 | > 32 |

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth and are expressed as the mean ± standard deviation from at least three independent experiments.[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[3][4]

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (e.g., this compound) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

References

- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Versatile Building Block: A Literature Review on the Synthesis of 2-Borono-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis of 2-Borono-4,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry and drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be achieved through well-established methodologies. This review consolidates information from patent literature and established organic chemistry protocols to provide a comprehensive overview of its preparation, focusing on the synthesis of a key precursor, 2-bromo-4,5-dimethoxybenzoic acid, and its subsequent conversion to the target boronic acid.

Boronic acids and their derivatives are recognized for their unique chemical properties and diverse applications in pharmacology.[1] The boron atom's ability to form reversible covalent bonds with biological targets has led to the development of several FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[2]

Synthesis of the Key Precursor: 2-Bromo-4,5-dimethoxybenzoic Acid

The most direct route to this compound involves the borylation of 2-bromo-4,5-dimethoxybenzoic acid. The synthesis of this brominated precursor is well-documented in the patent literature, with several methods reported from different starting materials.

One common approach starts from the relatively inexpensive 3,4-dimethoxybenzoic acid. The bromination is achieved using bromine in concentrated hydrochloric acid.[3] Another patented method utilizes 3,4-dimethoxy-toluene as the starting material, which undergoes directed bromination followed by oxidation to yield the desired carboxylic acid.[4]

Tabulated Synthesis Data for 2-Bromo-4,5-dimethoxybenzoic Acid

For clarity and comparative purposes, the quantitative data from a representative synthesis method starting from 3,4-dimethoxybenzoic acid is summarized below.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Product | Yield (%) |

| 3,4-Dimethoxybenzoic acid | Bromine | Conc. HCl | 25 | 7 | 2-Bromo-4,5-dimethoxybenzoic acid | 96.2[3] |

Detailed Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

The following protocol is adapted from the patent literature and outlines the synthesis of 2-bromo-4,5-dimethoxybenzoic acid from 3,4-dimethoxybenzoic acid.[3]

Materials:

-

3,4-Dimethoxybenzoic acid

-

Concentrated Hydrochloric Acid (35%)

-

Bromine

-

Water

Procedure:

-

Suspend 3,4-dimethoxybenzoic acid (25.0 g) in concentrated hydrochloric acid (500 mL).

-

Add bromine (23.0 g, 1.05 equivalents) dropwise to the suspension at 25°C.

-

Stir the resulting mixture for seven hours at 25°C.

-

Add water (500 mL) to the mixture and continue stirring for one hour.

-

Filter the precipitated crystals.

-

Dry the collected crystals under reduced pressure to obtain crude 2-bromo-4,5-dimethoxybenzoic acid.

Conversion to this compound: A Plausible Synthetic Route

With the successful synthesis of 2-bromo-4,5-dimethoxybenzoic acid, the next crucial step is the introduction of the boronic acid functionality. Several general methods are available for the conversion of aryl bromides to arylboronic acids. A widely used and effective method is the lithiation-borylation sequence.

Detailed Experimental Protocol: Synthesis of this compound via Lithiation-Borylation

This proposed protocol is based on established procedures for the synthesis of arylboronic acids from aryl bromides.

Materials:

-

2-Bromo-4,5-dimethoxybenzoic acid

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 2-bromo-4,5-dimethoxybenzoic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes dropwise, maintaining the temperature at -78°C. The two equivalents are necessary to deprotonate the carboxylic acid and then perform the lithium-halogen exchange.

-

Stir the mixture at -78°C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 1 M hydrochloric acid and stir for 1 hour.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualizing the Synthesis: Experimental Workflows

To provide a clear visual representation of the synthetic pathways, the following diagrams were generated using the DOT language.

Caption: Synthesis of the key bromo precursor.

Caption: Proposed synthesis of the target boronic acid.

References

- 1. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

Commercial availability and suppliers of 2-Borono-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability of Precursor and Physicochemical Properties

2-Borono-4,5-dimethoxybenzoic acid is not a stock chemical from major suppliers. However, its immediate precursor, 2-Bromo-4,5-dimethoxybenzoic acid (CAS No. 6286-46-0), is commercially available. Researchers can synthesize the target compound from this precursor.

Suppliers of 2-Bromo-4,5-dimethoxybenzoic acid

A variety of chemical suppliers offer 2-Bromo-4,5-dimethoxybenzoic acid. Notable suppliers include:

-

Sigma-Aldrich[1]

-

TCI America[2]

-

Matrix Scientific[3]

-

Vihita Drugs & Intermediates[4]

-

Visa Chem Private Limited[5]

It is recommended to request certificates of analysis from suppliers to ensure purity and quality.

Physicochemical Data of 2-Bromo-4,5-dimethoxybenzoic acid

The following table summarizes the key quantitative data for the precursor, 2-Bromo-4,5-dimethoxybenzoic acid.

| Property | Value | Source |

| CAS Number | 6286-46-0 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉BrO₄ | [1][4][5] |

| Molecular Weight | 261.07 g/mol | [1] |

| Purity | ≥98% | [1][3][5] |

| Physical State | Off-White Crystalline Solid/Powder | [6] |

| Melting Point | 188-190 °C | [1] |

| Synonyms | 6-Bromoveratric acid | [1] |

Synthetic Protocol: Miyaura Borylation for this compound

The synthesis of this compound from 2-Bromo-4,5-dimethoxybenzoic acid can be achieved via a palladium-catalyzed Miyaura borylation reaction. This reaction introduces a boronic acid or boronate ester group at the position of the bromine atom. Below is a detailed, generalized experimental protocol.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Materials and Reagents

-

2-Bromo-4,5-dimethoxybenzoic acid

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

-

Base (e.g., Potassium acetate - KOAc)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

-

Hydrochloric acid (HCl) for workup

-

Organic solvents for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Inert gas (Nitrogen or Argon)

Experimental Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4,5-dimethoxybenzoic acid (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Addition of Catalyst and Solvent: To the mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equivalents) and anhydrous dioxane.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and ethyl acetate.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronate ester.

-

-

Hydrolysis to Boronic Acid:

-

Dissolve the crude boronate ester in a suitable solvent mixture (e.g., acetone/water).

-

Add aqueous hydrochloric acid and stir vigorously at room temperature for 2-4 hours.

-

The product, this compound, may precipitate out of the solution. If not, extract the product with an organic solvent.

-

-

Purification: The final product can be purified by recrystallization or column chromatography.

Applications in Research and Development

While specific applications of this compound are not documented, its structure suggests significant potential in several areas of chemical research, particularly as a building block in organic synthesis.

Suzuki-Miyaura Coupling Reactions

The primary utility of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[7] This reaction is a cornerstone of modern organic synthesis, especially in the pharmaceutical industry.[8][9] this compound can be coupled with various aryl, heteroaryl, or vinyl halides (or triflates) to synthesize complex molecular architectures.

Caption: Generalized Suzuki-Miyaura coupling catalytic cycle.

Potential in Drug Discovery

The dimethoxybenzoic acid scaffold is present in various biologically active molecules. The ability to introduce this moiety onto different molecular frameworks via Suzuki-Miyaura coupling makes this compound a potentially valuable building block for the synthesis of novel pharmaceutical compounds. Boronic acids themselves have also been explored as pharmacophores in drug design.[10]

Conclusion

While this compound is not a commercially available reagent, this guide provides a clear and actionable pathway for its synthesis from the readily available precursor, 2-Bromo-4,5-dimethoxybenzoic acid. The detailed synthetic protocol and discussion of its potential applications, particularly in Suzuki-Miyaura coupling reactions, should empower researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. The provided data and diagrams offer a comprehensive resource for the laboratory synthesis and application of this compound.

References

- 1. 2-Bromo-4,5-dimethoxybenzoic acid 98% | 6286-46-0 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-Bromo 4, 5-Dimethoxy Benzoic Acid | Vihita Drugs & Intermediates [vihitadrugs.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. 2-BROMO-4,5-DIMETHOXYBENZOIC ACID | 6286-46-0 [chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application